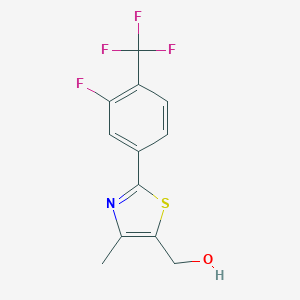

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

説明

This compound is a derivative of methanol where the hydrogen atom is replaced by a 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl group. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with a 3-Fluoro-4-(trifluoromethyl)phenyl group and at the 4-position with a methyl group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding phenyl group with a suitable precursor for the thiazole ring. The precursor might be synthesized separately and then introduced to the phenyl group in a subsequent step. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the phenyl ring. The fluorine atoms attached to the phenyl ring would be expected to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the thiazole and phenyl rings, as well as the fluorine atoms. The exact reactions that the compound might undergo would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and phenyl rings, as well as the fluorine atoms. For example, the compound might exhibit strong interactions with other molecules due to the presence of the fluorine atoms .科学的研究の応用

Application Summary

a. Anticancer Agents

The compound has shown promise as an anticancer agent . Researchers have explored its ability to inhibit specific cancer cell lines by targeting key cellular pathways. Preclinical studies indicate that it interferes with tumor growth and metastasis .

b. Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. This compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

c. Antiviral Activity

The compound’s unique structure suggests potential antiviral activity. Researchers have investigated its effects against RNA viruses, including influenza and hepatitis C. Further studies are needed to validate its efficacy .

d. Metabolic Disorders

Given its thiazole ring and fluorine substitution, the compound might impact metabolic pathways. It could be explored as a potential treatment for metabolic disorders such as diabetes and obesity .

e. CNS Disorders

The compound’s lipophilicity and structural features make it a candidate for central nervous system (CNS) drug development. Researchers have studied its effects on neurotransmitter systems and neuroprotection .

f. Cardiovascular Applications

Preliminary data suggest that the compound may have cardioprotective effects . It could potentially reduce oxidative stress and inflammation in cardiovascular diseases .

Experimental Procedures

The synthesis of this compound involves several steps, including thiazole formation, fluorination, and subsequent functionalization. Researchers use various synthetic routes, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental procedures are available in the literature .

Results and Outcomes

Quantitative data from animal studies and in vitro assays demonstrate the compound’s efficacy. For example, it significantly inhibits tumor growth in xenograft models and reduces inflammatory cytokine levels. However, clinical trials are necessary to validate these findings .

Aathira Sujathan Nair, et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes 10.10 (2022): 2054. Read more

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKNJYBSHISNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594813 | |

| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol | |

CAS RN |

317319-27-0 | |

| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

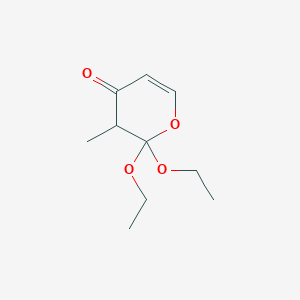

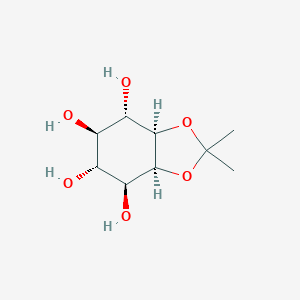

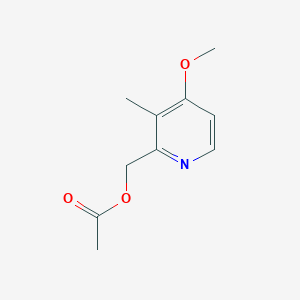

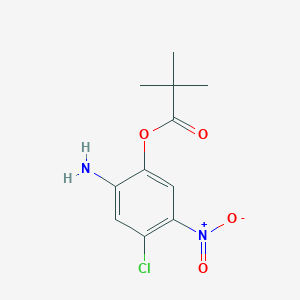

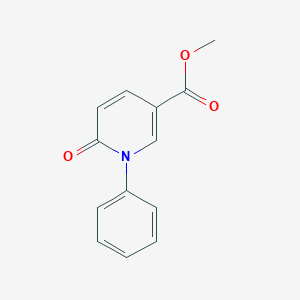

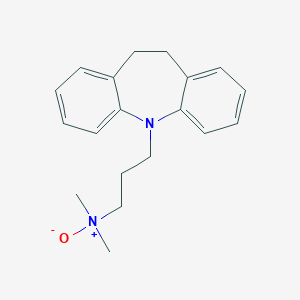

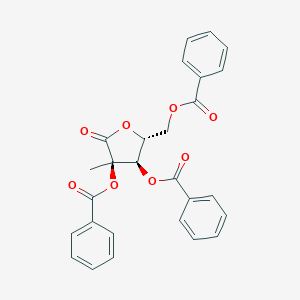

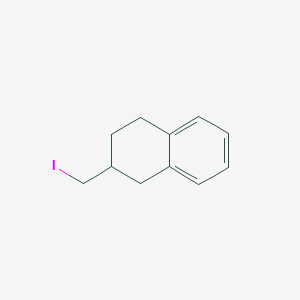

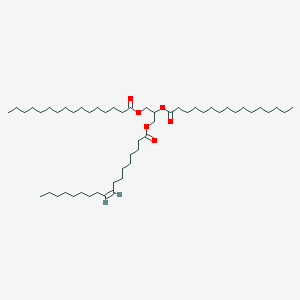

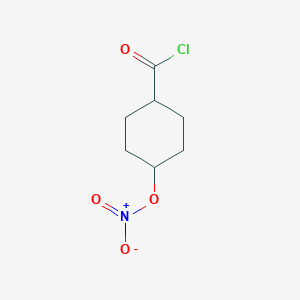

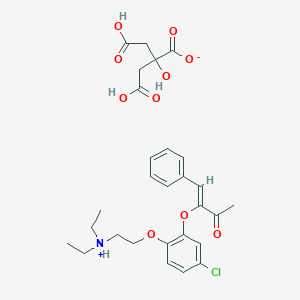

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。